molecular formula C22H21N B1286842 1-Benzhydryl-3-phenylazetidine CAS No. 913814-30-9

1-Benzhydryl-3-phenylazetidine

Cat. No.: B1286842
CAS No.: 913814-30-9
M. Wt: 299.4 g/mol
InChI Key: PAXDHGAELYIMBD-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-phenylazetidine is a useful research compound. Its molecular formula is C22H21N and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoaffinity Labeling in Structural Biology

Research into photoaffinity labeling, a technique that employs photoreactive groups such as arylazide, highlights its importance in studying the organization of biological systems. This method is pivotal for investigating potential drug targets, transport processes, and the stereochemistry of ligand-receptor interactions in structural biology. It remains a crucial approach in elucidating biological membrane structures and nucleotide interactions within replicative and transcriptional complexes (Vodovozova, 2007).

Environmental Impact of Benzophenone Derivatives

The environmental occurrence and toxic effects of benzophenone-3, a common component in organic sunscreen products, have been extensively reviewed. Its widespread use and subsequent environmental release raise concerns about its potential impact on aquatic ecosystems. This research underscores the importance of understanding the ecological risks of chemical derivatives related to 1-Benzhydryl-3-phenylazetidine and similar compounds (Kim & Choi, 2014).

Optoelectronic Materials from Functionalized Quinazolines

Quinazoline derivatives, structurally related to benzhydrylphenylazetidine, are being researched for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential for creating novel materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This highlights the role of such chemical structures in advancing materials science for electronic and photovoltaic applications (Lipunova et al., 2018).

Anticancer Agents and Topoisomerase Inhibitors

Research into topoisomerase inhibitors for cancer treatment has identified compounds structurally akin to this compound, demonstrating the therapeutic potential of these molecules. By targeting topoisomerases, these inhibitors offer a potent approach for developing antineoplastic agents, showcasing the significance of such structures in medicinal chemistry (Khadka & Cho, 2013).

Biomedical Adhesives from Catechol-Conjugated Chitosan

The development of wet-resistant adhesives inspired by mussel adhesive proteins has been explored, with catechol-conjugated chitosan emerging as a promising material. Such research points to the potential biomedical applications of chemical modifications similar to those in this compound, offering innovations in wound healing and tissue engineering (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-benzhydryl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDHGAELYIMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582106
Record name 1-(Diphenylmethyl)-3-phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913814-30-9
Record name 1-(Diphenylmethyl)-3-phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen mix copper (I) bromide (1.1 g, 7.6 mmol) and anhydrous THF (20 mL). Add a 3.0 M solution of phenylmagnesium bromide in ether slowly (2.5 mL, 7.6 mmol). Stir at RT for 90 min. Dissolve 1-(diphenylmethyl)-3-(methanesulphonyloxy)azetidine (2.0 g, 6.3 mmol) in anhydrous THF (10 mL) and transfer to the reaction mixture. Heat at 50° C. then stir at RT for 16 h. Dilute with EtOAc and wash with saturated aqueous sodium bicarbonate solution. Separate organic layer, dry (sodium sulfate), concentrate and purify (silica gel chromatography, eluting 10:90 EtOAc:hexanes) to give the title compound (515 mg, 27%).
[Compound]
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solution
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Yield
27%

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